molecular formula C12H17N3O B6167644 2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 893725-16-1

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No.: B6167644
CAS No.: 893725-16-1
M. Wt: 219.28 g/mol
InChI Key: KQHXLWPAALNTRT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a benzimidazole derivative characterized by a 2-methoxyethyl substituent at the N1 position of the benzimidazole ring and an ethanamine group at the C2 position. Its molecular formula is C₁₂H₁₇N₃O, with a monoisotopic mass of 235.13208 Da . Key structural identifiers include:

  • SMILES: COCCN1C2=CC=CC=C2N=C1CCN
  • InChIKey: KQHXLWPAALNTRT-UHFFFAOYSA-N
  • PubChem CID: 16636976 .

The compound’s basic amine group enables salt formation (e.g., dihydrochloride derivatives), enhancing solubility for pharmacological applications .

Properties

CAS No.

893725-16-1

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C12H17N3O/c1-16-9-8-15-11-5-3-2-4-10(11)14-12(15)6-7-13/h2-5H,6-9,13H2,1H3

InChI Key

KQHXLWPAALNTRT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CCN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzodiazole core.

    Alkylation: The benzodiazole core is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to introduce the ethan-1-amine side chain.

    Methoxylation: Finally, the compound is methoxylated using methoxyethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit structural diversity, with variations in substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Features Biological Relevance
2-[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine N1: 2-Methoxyethyl; C2: Ethanamine C₁₂H₁₇N₃O High polarity due to methoxy group; basic amine for salt formation Potential therapeutic applications (inference from analogs)
2-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride N1: Isopropyl; C2: Ethanamine C₁₃H₁₈Cl₂N₃ Lipophilic isopropyl group; dihydrochloride salt improves solubility Used in preclinical studies (95% purity)
2-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine C5: Chloro; C2: Ethanamine C₉H₁₀ClN₃ Electron-withdrawing chloro group enhances stability Antimicrobial activity inferred from similar chlorinated analogs
2-(1,3-Benzothiazol-2-yl)ethan-1-amine Benzothiazole core (S atom); C2: Ethanamine C₉H₁₀N₂S Sulfur atom alters electronic properties Used in materials science and drug discovery
1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine N1: Benzimidazole; C5: Methylpyrazole C₁₁H₁₂N₆ Dual heterocyclic system; pyrazole enhances binding affinity Lysine demethylase inhibitor (anti-cancer research)

Key Findings

Substituent Effects: Methoxyethyl vs. Chloro Substituents: Chlorination at C5 (as in 2-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine) enhances metabolic stability, a feature critical for antimicrobial agents .

Heterocyclic Core Modifications :

  • Replacement of benzimidazole with benzothiazole (as in 2-(1,3-benzothiazol-2-yl)ethan-1-amine) introduces sulfur, altering electronic density and hydrogen-bonding capacity, which impacts receptor interactions .

Biological Activity :

  • Pyrazole-containing analogs (e.g., Compound 22 in ) demonstrate potent enzyme inhibition, suggesting that the target compound’s ethanamine group could be optimized for similar therapeutic roles .
  • Benzimidazole derivatives with antioxidant and antimicrobial activity () highlight the scaffold’s versatility, though the target compound’s specific activities require further study .

Synthetic Routes: Alkylation of 2-aminobenzimidazole with bromoalkyl reagents (e.g., 2-bromomethylnaphthalene in ) is a common method for N1-substituted derivatives, applicable to the target compound’s synthesis . Microwave-assisted synthesis () could enhance yield and purity for scaled production .

Biological Activity

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O. The compound features a benzodiazole ring system that contributes to its biological properties. The structural representation is as follows:

SMILES COCCN1C2 CC CC C2N C1CCN\text{SMILES COCCN1C2 CC CC C2N C1CCN}

Anticancer Potential

Benzodiazole derivatives have been investigated for their anticancer properties. While direct studies on this specific compound are scarce, related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Molecular docking studies suggest that these compounds may interact effectively with cancer-related targets, potentially leading to new therapeutic agents .

Neuroprotective Effects

Benzodiazoles are also known for their neuroprotective effects. Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in neurodegenerative diseases, although specific data on this compound's neuroprotective capabilities are not yet available.

Structural Activity Relationship (SAR)

A significant aspect of the research into benzodiazoles is the exploration of structural activity relationships (SAR). Variations in the substituents on the benzodiazole ring can drastically influence biological activity. For example, the introduction of methoxy groups has been associated with enhanced solubility and bioavailability, which may improve therapeutic efficacy.

Data Tables

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+220.14444148.7
[M+Na]+242.12638161.2
[M+NH4]+237.17098156.6
[M+K]+258.10032156.0
[M-H]-218.12988150.4

This table summarizes predicted collision cross-section data relevant for mass spectrometry applications, which can aid in understanding the compound's behavior under analytical conditions.

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